4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Description
4-Amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a fluorinated nucleoside analog characterized by a pyrimidin-2-one base linked to a modified oxolane (tetrahydrofuran) sugar moiety. The oxolane ring features a fluoromethyl group and a hydroxymethyl substituent at position 5, with distinct stereochemistry (2R,3R,4S,5R) critical for biological activity. This compound is structurally related to antimetabolites like cytarabine but distinguishes itself through the fluoromethyl group, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H14FN3O5 |
|---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O5/c11-3-10(4-15)7(17)6(16)8(19-10)14-2-1-5(12)13-9(14)18/h1-2,6-8,15-17H,3-4H2,(H2,12,13,18)/t6-,7+,8-,10-/m1/s1 |
InChI Key |
DZRWQAXBEQEVBD-IBCQBUCCSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)CF)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CF)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions involving the protection and deprotection of hydroxyl groups.
Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced using fluorinating agents under controlled conditions.
Coupling with Pyrimidine: The final step involves coupling the oxolane derivative with a pyrimidine base under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
Fluorinated vs. RX-3117 incorporates a cyclopentene ring with a 2-fluoro substituent, which may alter conformational flexibility and DNA/RNA polymerase binding compared to oxolane-based analogs .
Halogenated Derivatives :
- The 3-chloro-3-fluoro substitution in ’s compound introduces steric and electronic effects that could disrupt enzyme-substrate interactions, enhancing stability or altering metabolic pathways .
- The 5-iodo group in ’s compound may serve as a radiolabel for imaging studies or a structural probe to investigate nucleotide interactions .
Prodrug Strategies :
- Phosphate derivatives, such as the compound in (CAS 4988-54-9), demonstrate how esterification of the hydroxymethyl group can enhance solubility and facilitate intracellular activation via kinase-mediated phosphorylation .
Non-Nucleoside Comparisons: Eribulin, a marine-derived macrolide, diverges entirely from nucleoside analogs in mechanism, targeting microtubule dynamics rather than DNA synthesis .
Research Findings and Challenges
- The target compound’s fluoromethyl group may mitigate this issue .
- Metabolic Stability : Fluorination generally reduces susceptibility to oxidative metabolism, as seen in fluoropyrimidines like 5-fluorouracil, suggesting the target compound may exhibit prolonged half-life .
Biological Activity
The compound 4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a fluorinated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C10H14FN3O4
- Molecular Weight : 259.23 g/mol
- IUPAC Name : this compound
- CAS Number : 66335-38-4
The biological activity of this compound is primarily attributed to its structural similarity to nucleosides, which allows it to interfere with nucleic acid synthesis. The incorporation of fluorine enhances its stability and bioactivity against various viral and cancer cell lines.
Antiviral Activity
Research indicates that compounds with a similar structure exhibit significant antiviral properties. For instance, derivatives of pyrimidine have been identified as potential inhibitors of viral replication. The fluorinated moiety is believed to enhance binding affinity to viral enzymes such as thymidylate kinase (TMPK), which is crucial for DNA synthesis in viruses.
Anticancer Activity
Studies have shown that fluorinated pyrimidines can exhibit cytostatic effects on cancer cells. For example, a series of novel pyrimidine derivatives demonstrated potent activity against breast carcinoma (MCF-7) and cervical carcinoma (HeLa) with IC50 values indicating effective inhibition of cell growth. The presence of the fluoromethyl group is hypothesized to be a contributing factor to this enhanced activity.
Case Studies
- Antiviral Screening :
- Cytotoxicity Assessment :
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: The synthesis involves multi-step regioselective fluorination and glycosylation. Key steps include protecting group strategies (e.g., acetyl or silyl groups) for hydroxyl moieties to prevent side reactions. Reaction optimization can be achieved via HPLC monitoring (C18 columns, acetonitrile/water gradients) to track intermediates . For fluoromethylation, anhydrous conditions and catalysts like BF₃·Et₂O improve regioselectivity. Post-reaction purification via column chromatography (silica gel, CH₂Cl₂/MeOH) enhances purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS, ESI+) to confirm the molecular ion ([M+H]⁺). ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves stereochemistry at C2', C3', and C5' positions, with coupling constants (e.g., JF,H ~50 Hz) verifying fluoromethyl orientation . Purity >95% is validated via reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare to stress conditions (e.g., oxidative: H₂O₂, thermal: 60°C). Store lyophilized powder at -20°C under argon to prevent hydrolysis of the fluoromethyl group .
Advanced Research Questions
Q. What computational strategies predict binding affinity to potential biological targets (e.g., kinases or polymerases)?
- Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., human DNA polymerase β or thymidine kinase). Prioritize hydrogen bonding with the 4-amino group and hydrophobic interactions with the fluoromethyl substituent. Validate predictions with SPR (surface plasmon resonance) assays to measure KD values .
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?
- Methodological Answer: Discrepancies may arise from poor pharmacokinetics (e.g., rapid glucuronidation). Address this by:
- Modulating logP via prodrug strategies (e.g., phosphonate ester derivatives) to enhance membrane permeability .
- Conducting microsomal stability assays (human liver microsomes + NADPH) to identify metabolic hotspots .
Q. What mechanistic insights explain its selective cytotoxicity in cancer cell lines?
- Methodological Answer: Profile cytotoxicity in panels (NCI-60) and correlate with target expression (qPCR/Western blot). The fluoromethyl group may act as a hydrogen-bond donor to disrupt enzyme active sites (e.g., ribonucleotide reductase). Confirm via CRISPR knockouts of suspected targets .
Q. How do stereochemical variations at the oxolan-2-yl moiety impact pharmacological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

